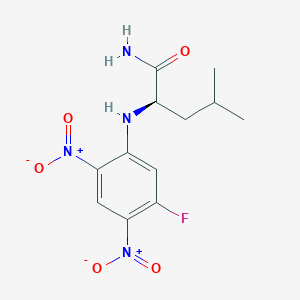

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide

Description

Historical Context and Developmental Milestones

The development of this compound represents a significant milestone in the evolution of chiral derivatization reagents, tracing its origins to the foundational work established by Marfey in 1984. The historical trajectory began with Sanger's groundbreaking discovery in 1945, when he reported that 1-fluoro-2,4-dinitrobenzene was highly useful for masking free amino groups on proteins, particularly insulin. This initial work laid the groundwork for subsequent developments in amino acid analysis and protein sequencing methodologies. The continuation of Sanger's research ultimately led to the sequence determination of insulin in 1959, marking the first complete sequence determination of a protein and establishing the fundamental principles that would later inform the development of more sophisticated derivatization reagents.

The pivotal moment in this developmental timeline occurred in 1984 when Marfey demonstrated that monosubstitution of 1,5-difluoro-2,4-dinitrobenzene by L-alanine amide would produce a chiral variant of Sanger's reagent. This breakthrough enabled the separation and quantification of amino acid derivative diastereomers using gradient reversed-phase high-performance liquid chromatography methods with triethylammonium phosphate buffer and acetonitrile as the organic modifier. The initial work successfully demonstrated enantiomeric separation for alanine, aspartic acid, glutamic acid, methionine, and phenylalanine derivatives, establishing the foundation for what would become known as Marfey's method.

Building upon these foundational principles, researchers subsequently developed the advanced Marfey's method, which incorporated enhanced sensitivity and improved separation capabilities through the introduction of leucinamide-based derivatives. The development of this compound emerged from efforts to overcome limitations encountered with the original Marfey's reagent, particularly in cases where detection sensitivity using electrospray ionization and frit-fast atom bombardment mass spectrometry was insufficient for practical applications. This advancement represented a critical evolution in derivatization methodology, enabling more precise and sensitive analysis of amino acid enantiomers in complex biological and synthetic systems.

Academic Significance in Stereochemical Analysis

The academic significance of this compound in stereochemical analysis extends far beyond its role as a simple derivatization reagent, encompassing fundamental contributions to our understanding of chiral recognition mechanisms and enantiomeric separation principles. The compound's utility in the advanced Marfey's method has established it as an indispensable tool for non-empirical determination of absolute configuration of constituent amino acids in peptides using liquid chromatography-mass spectrometry techniques. This methodology has proven particularly valuable in natural product research, where the determination of amino acid stereochemistry is crucial for understanding biological activity and structure-function relationships.

Research findings have demonstrated that the resolution between diastereomers derivatized with Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide and this compound is directly related to the difference in hydrophobicity of the two functional groups at the asymmetric carbon. This fundamental principle has enabled the development of predictive models using logarithmic distribution coefficients to estimate hydrophobicity and predict elution orders in chromatographic separations. The correlation between retention time differences and logarithmic distribution coefficient differences has provided a systematic approach for non-empirical determination of absolute configuration in primary amines, amino acids, and secondary alcohols.

The compound's application has been particularly significant in addressing analytical challenges that were previously intractable using conventional methods. For instance, the derivatization procedure incorporating both D- and L-forms of the fluorodinitrophenyl leucinamide reagent has eliminated the need for racemization steps in stereochemical analysis, thereby simplifying analytical protocols while improving reliability and extending applicability to a broader range of compounds. This advancement has been especially valuable in cases where traditional racemization procedures might compromise sample integrity or where amino acids with multiple asymmetric centers require precise stereochemical determination.

Furthermore, the compound has enabled simultaneous measurement of amino acid enantiomers in complex biological matrices, including aged mouse brain samples, where traditional analytical methods often lack sufficient sensitivity or selectivity. Research has demonstrated successful identification of ten chiral amino acids simultaneously using liquid chromatography-tandem mass spectrometry combined with Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide derivatization, revealing significant insights into age-related changes in amino acid metabolism and distribution.

Structural and Functional Relationship to Marfey's Reagent (FDAA)

The structural and functional relationship between this compound and the original Marfey's reagent reveals fundamental principles of chiral recognition and separation that have shaped modern analytical chemistry approaches. Both compounds share the core 5-fluoro-2,4-dinitrophenyl structural motif, which provides the reactive fluorine atom necessary for nucleophilic substitution reactions with free amine groups on target molecules. However, the critical distinction lies in the amino acid component, where this compound incorporates leucinamide instead of the alaninamide found in the original Marfey's reagent.

The leucinamide substitution confers several significant advantages over the original alaninamide structure, primarily relating to enhanced hydrophobic interactions and improved chromatographic resolution. The leucine side chain, with its branched isobutyl group, provides increased steric bulk and hydrophobicity compared to the methyl group of alanine, resulting in more pronounced differences in retention times between diastereomeric derivatives. This structural modification has proven particularly beneficial for separating amino acids that exhibited poor resolution with the original Marfey's reagent, enabling more reliable stereochemical assignments.

Research has demonstrated that the mechanism of chiral recognition operates through the formation of intramolecular hydrogen bonds between the carboxy and carboxyamide groups in one diastereomer, while the corresponding interaction is either absent or significantly weaker in the opposite diastereomer. The leucinamide modification enhances this differential hydrogen bonding pattern by providing a more sterically demanding environment that amplifies the energetic differences between diastereomeric forms. This enhancement translates directly into improved chromatographic separation and more reliable analytical outcomes.

The functional relationship extends beyond simple structural modifications to encompass fundamental improvements in analytical sensitivity and applicability. Studies have shown that Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide exhibits higher sensitivity and better separation for derivatized chiral amino acids compared to the original fluorodinitrophenyl alaninamide reagent. This improvement has enabled successful analysis of amino acids in complex biological matrices where the original reagent lacked sufficient detection limits or selectivity.

Systematic Nomenclature and Classification Frameworks

Properties

IUPAC Name |

(2R)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOZOJGXDVGGIK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578553 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178065-30-0, 178065-29-7 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide is a compound that has garnered attention due to its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅FN₄O₅

- Molecular Weight : 314.27 g/mol

- CAS Number : 178065-30-0

- Melting Point : 170 °C

- Appearance : Yellow crystalline powder

This compound primarily interacts with specific enzymes and proteins within biological systems. Its mechanism of action can be summarized as follows:

- Target Enzymes : The compound has shown interactions with various enzymes, particularly those involved in metabolic pathways.

- Binding Affinity : It binds to the active sites of target enzymes, potentially altering their activity and influencing biochemical pathways such as detoxification processes.

- Biochemical Pathways : The compound is known to influence the glutathione metabolic pathway, which plays a crucial role in cellular detoxification and antioxidant defense mechanisms.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For instance:

- Cell Lines Tested : CCRF-CEM human acute lymphocytic leukemia cells.

- IC50 Value : The compound exhibited moderate cytotoxicity with an IC50 value of approximately 9.2 ± 1.1 μM, indicating its potential as an anticancer agent .

Protein Labeling Applications

This compound is also utilized as a labeling reagent in analytical chemistry:

- HPLC Applications : It serves as a reagent for determining enantiomeric excess (e.e.) in chiral compounds, enhancing the analysis of amino acids and peptides .

Case Studies

- Anticancer Potential :

- Enzyme Interaction Studies :

- Research indicates that this compound modifies enzyme activity by covalent binding, leading to altered metabolic rates and detoxification processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Nalpha-(2,4-Dinitrophenyl)-L-arginine | Involved in protein modification studies | Contains L-arginine moiety |

| 2,4-Dinitrophenol | Metabolic uncoupler; highly toxic | Known for its toxicity |

| This compound | Cytotoxic effects on cancer cells | Specific to D-leucine; used for e.e. determination |

Scientific Research Applications

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide exhibits notable biological activity, particularly in the following areas:

Cytotoxicity Studies

Recent research has demonstrated the cytotoxic effects of FDLA on various cancer cell lines. Notably:

- Cell Lines Tested : CCRF-CEM human acute lymphocytic leukemia cells.

- IC50 Value : Approximately 9.2 ± 1.1 μM, indicating moderate cytotoxicity and potential as an anticancer agent .

Analytical Chemistry Applications

This compound serves as a valuable reagent in analytical chemistry:

Protein Labeling

FDLA is utilized as a labeling reagent for determining enantiomeric excess (e.e.) in chiral compounds:

- HPLC Applications : Enhances the analysis of amino acids and peptides, facilitating the study of enantiomers .

Derivatization for LC-MS Analysis

FDLA is employed in derivatization protocols for liquid chromatography-mass spectrometry (LC-MS) analysis of amino acids:

- This method allows for the precise quantification and characterization of amino acid enantiomers in biological samples .

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

Anticancer Potential

Research indicates that FDLA modifies enzyme activity through covalent binding, leading to altered metabolic rates and enhanced detoxification processes. The compound's interaction with enzymes involved in cancer metabolism presents a promising avenue for anticancer drug development .

Enzyme Interaction Studies

Studies have shown that FDLA's binding affinity to specific enzymes can significantly influence cellular metabolism. This property makes it an important tool for investigating metabolic pathways relevant to disease states.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)

- Structural Relationship : L-FDLA is the enantiomer of D-FDLA, differing only in the configuration of the leucinamide chiral center.

- Chromatographic Behavior : D-FDLA derivatives exhibit longer retention times on C18 reverse-phase columns compared to L-FDLA derivatives due to differences in hydrophobicity and steric interactions . For example, D-FDLA-derivatized L-Val shows a retention time of 13.33 min, while the L-FDLA counterpart elutes at 12.62 min under identical conditions .

- Applications : L-FDLA is preferred for general chiral resolution in biological samples (e.g., serum, brain tissues), while D-FDLA is used in tandem with L-FDLA to confirm enantiomeric assignments in complex natural products .

Original Marfey’s Reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alanineamide, L-FDAA)

- Sensitivity and Separation: L-FDLA provides superior sensitivity (lower detection limits) and resolution than L-FDAA. Fujii et al. demonstrated that L-FDLA resolves amino acid diastereomers with baseline separation, whereas L-FDAA often fails to distinguish structurally similar residues like Thr and allo-Thr .

- Structural Advantage: The leucinamide group in L-FDLA introduces greater steric hindrance, enhancing selectivity for bulky amino acids (e.g., N-Me-Leu, O-prenyl-Tyr) .

Other Derivatizing Agents

- Nα-(2,4-Dinitrophenyl)-L-alaninamide (DNP-Ala) : Lacks the fluorine atom, reducing electrophilicity and derivatization efficiency.

- Dansyl Chloride and o-Phthaldialdehyde (OPA): These non-chiral reagents require chiral stationary phases for enantiomer separation, whereas FDLA derivatives enable resolution on standard reverse-phase columns .

Table 1: Comparative Properties of FDLA, FDAA, and Related Reagents

Table 2: Retention Times of FDLA-Derivatized Amino Acids (C18 Column)

| Amino Acid | L-FDLA Derivative (min) | D-FDLA Derivative (min) |

|---|---|---|

| L-N-Me-Tyr | 12.62 | 13.33 |

| L-Thr | 12.94 | 24.89 |

| L-allo-Thr | 14.15 | 15.34 |

| L-Val | 15.71 | N/A |

Advantages and Limitations

- Advantages of FDLA Reagents: Compatibility with LC/MS/MS for low-abundance enantiomer detection (e.g., D-amino acids in aging brains ). High stability of derivatives, enabling long-term storage .

- Limitations: Labor-intensive derivatization protocol (heating, neutralization) . Limited commercial availability of D-FDLA compared to L-FDLA .

Preparation Methods

General Synthetic Approach

The synthesis of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide generally involves the nucleophilic substitution reaction between a suitably protected D-leucinamide derivative and 5-fluoro-2,4-dinitrofluorobenzene or a related activated aromatic compound. The key steps are:

Step 1: Preparation of D-leucinamide

D-leucine is converted into its amide form (D-leucinamide) through standard amidation protocols, often involving activation of the carboxyl group followed by reaction with ammonia or ammonium salts.Step 2: Aromatic substitution with 5-fluoro-2,4-dinitrofluorobenzene

The amide nitrogen of D-leucinamide acts as a nucleophile attacking the electron-deficient aromatic ring of 5-fluoro-2,4-dinitrofluorobenzene, displacing the fluorine atom in a nucleophilic aromatic substitution (S_NAr) reaction.Step 3: Purification

The crude product is purified by recrystallization or chromatographic methods to achieve >98% purity, suitable for HPLC labeling applications.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Facilitates nucleophilic substitution |

| Temperature | 0–50 °C | Controlled to avoid decomposition |

| Reaction Time | 4–24 hours | Depends on reagent reactivity |

| Molar Ratios | 1:1 to 1:1.2 (D-leucinamide : aromatic) | Slight excess of aromatic reagent often used |

| pH Control | Mildly basic conditions | To maintain nucleophilicity of amide |

| Purification Method | Recrystallization or preparative HPLC | Ensures high purity |

Research Findings and Optimization

Yield Improvement: Studies indicate that the use of polar aprotic solvents such as dimethylformamide (DMF) enhances the nucleophilicity of the amide nitrogen, improving the substitution efficiency and yield of the target compound.

Purity Assessment: High-performance liquid chromatography (HPLC) is the standard analytical technique for assessing the purity of the synthesized compound, with purity consistently above 98% reported in commercial preparations.

Storage and Stability: The compound is stable when stored in a cool, dark place below 15 °C to prevent degradation. Stability tests confirm no significant loss of purity over several months under these conditions.

Summary Table of Preparation Method

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of D-leucinamide | Amidation of D-leucine with ammonia | Intermediate for labeling reagent |

| 2 | Nucleophilic aromatic substitution | Reaction with 5-fluoro-2,4-dinitrofluorobenzene in DMF, 0–50 °C, 4–24 h | Formation of this compound |

| 3 | Purification | Recrystallization or preparative HPLC | >98% purity achieved |

| 4 | Characterization and Storage | HPLC analysis, storage <15 °C, dark | Verified purity and stability |

Q & A

Q. Methodology :

- Derivatize samples with D-FDLA (1% w/v in acetone) in the presence of 1 M NaHCO3 at 40–80°C for 1–3 hours.

- Analyze using C18 columns with a gradient of 0.05% TFA in water (solvent A) and acetonitrile (solvent B).

- Compare retention times against L/D-FDLA-derivatized standards .

How does the derivatization protocol for D-FDLA differ when analyzing cyclic peptides versus linear peptides?

Advanced Question

Cyclic peptides require acid hydrolysis (6N HCl, 16 hours) to break amide bonds and release free amino acids before derivatization. Linear peptides can be derivatized directly. Post-hydrolysis, neutralization and lyophilization are critical to avoid side reactions. For example, in the analysis of massatide A, hydrolysis revealed D-amino acids formed via post-translational modifications, which were identified using D-FDLA derivatization .

Q. Key Steps :

- Hydrolyze cyclic peptides at 110°C for 16 hours.

- Neutralize with 2N HCl and lyophilize.

- Derivatize with D-FDLA under alkaline conditions .

How can researchers optimize reaction conditions to minimize incomplete derivatization?

Advanced Question

Incomplete derivatization arises from suboptimal pH, temperature, or reagent stoichiometry. A 1:10 molar ratio (analyte:D-FDLA) in 1 M NaHCO3 at 80°C for 3 minutes ensures >95% efficiency. Prolonged heating (>1 hour) at lower temperatures (40°C) is preferred for heat-sensitive analytes .

Q. Troubleshooting :

- Monitor reaction completeness via LC-MS by checking for unreacted amino acids.

- Adjust NaHCO3 volume to maintain pH 8.5–9.0 .

What strategies resolve co-eluting diastereomers in complex peptide hydrolysates?

Advanced Question

Use orthogonal methods:

- Two-step derivatization : Combine D-FDLA with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA) to exploit differences in steric effects.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective ion transitions. For apratoxin H, MRM distinguished N-Me-L-Ala from D-Cya despite overlapping HPLC peaks .

Q. Example Protocol :

How does D-FDLA enhance sensitivity in LC-MS/MS compared to traditional Marfey’s reagents?

Advanced Question

The electron-withdrawing nitro and fluorine groups in D-FDLA improve ionization efficiency in electrospray ionization (ESI)-MS, lowering detection limits (LOD: 0.01–0.03 μg/mL). In MDMA metabolite analysis, D-FDLA derivatization enabled simultaneous quantification of enantiomers in urine without extraction .

Q. Method :

- Use ESI+ mode with MRM transitions specific to D-FDLA-analyte adducts.

- Optimize collision energy to reduce background noise .

Why is D-FDLA preferred over L-FDLA for certain applications?

Basic Question

D-FDLA generates diastereomers with longer retention times than L-FDLA derivatives on C18 columns, simplifying resolution of D-amino acids. For example, in jubanine F analysis, D-FDLA-derivatized L-Val eluted later than its L-FDLA counterpart, confirming stereochemistry .

Q. Guideline :

- Use D-FDLA for detecting D-amino acids in biological samples.

- Pair with L-FDLA to validate retention time shifts .

How can researchers address low recovery rates in FDLA-based derivatization?

Advanced Question

Low recovery often stems from analyte adsorption to glassware or incomplete hydrolysis. Silanize glassware and add 0.1% formic acid to hydrolysis buffers. For cispentacin, pre-treatment with 0.1% TFA increased recovery by 20% .

Q. Optimization :

- Include 0.1% TFA in resuspension buffers.

- Use acetone-free D-FDLA stocks to prevent side reactions .

What role does D-FDLA play in determining absolute configurations of polyketide-amino acid hybrids?

Advanced Question

D-FDLA derivatization, combined with ozonolysis or acid hydrolysis, isolates amino acid subunits for stereochemical analysis. In apratoxin H, D-FDLA identified N-Me-L-Ile and O-Me-L-Tyr, while NMR resolved polyketide stereochemistry .

Q. Integrated Workflow :

- Hydrolyze hybrid molecules to release amino acids.

- Derivatize with D-FDLA and compare to synthetic standards .

What are the storage and stability requirements for D-FDLA?

Basic Question

D-FDLA is stable for 2 years at room temperature (RT) in amber vials. Purity (>98% HPLC) is maintained by desiccation. Reconstitute in acetone (10 mg/mL) for long-term storage at -20°C .

Q. Best Practices :

How can D-FDLA derivatization be cross-verified with other stereochemical analysis methods?

Advanced Question

Combine D-FDLA-HPLC with:

Q. Validation Protocol :

- Derivatize with D-FDLA and analyze by LC-MS.

- Compare results with NOESY or ROESY NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.